molecular formula C40H78O2 B12730468 Stearyl erucate CAS No. 86601-84-5

Stearyl erucate

Cat. No.: B12730468
CAS No.: 86601-84-5
M. Wt: 591.0 g/mol
InChI Key: ZFCUBQOYWAZKNO-ZPHPHTNESA-N
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Description

Stearyl erucate is a chemical compound known for its use in various industrial and cosmetic applications. It is an ester formed from stearyl alcohol and erucic acid. The compound is recognized for its emollient properties, making it a valuable ingredient in skincare products. This compound is also used as a viscosity-controlling agent in formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearyl erucate is typically synthesized through a transesterification reaction between stearyl alcohol and erucic acid. This reaction involves heating the reactants in the presence of a catalyst, such as sodium methoxide or potassium hydroxide, to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale transesterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an alkaline catalyst. The mixture is then heated to a specific temperature, typically around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Stearyl erucate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides and peroxides.

    Reduction: The compound can be reduced to form stearyl alcohol and erucic acid.

    Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require acidic or basic catalysts to proceed efficiently.

Major Products Formed

    Oxidation: Oxides and peroxides of this compound.

    Reduction: Stearyl alcohol and erucic acid.

    Substitution: Various esters and derivatives depending on the substituent introduced.

Scientific Research Applications

Stearyl erucate has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a skin-conditioning agent and its effects on skin barrier function.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance dermal penetration.

    Industry: Utilized in the formulation of cosmetics, lubricants, and other personal care products .

Mechanism of Action

The mechanism of action of stearyl erucate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer on the surface. This layer reduces water loss and enhances skin hydration. The compound’s long-chain fatty acid structure allows it to integrate into the lipid matrix of the skin, improving its barrier function .

Comparison with Similar Compounds

Similar Compounds

  • Stearyl stearate
  • Cetyl palmitate
  • Myristyl myristate
  • Behenyl erucate

Uniqueness

Stearyl erucate is unique due to its combination of stearyl alcohol and erucic acid, which imparts specific emollient and viscosity-controlling properties. Compared to other similar compounds, this compound has a higher melting point and better stability, making it suitable for use in a wider range of formulations .

Properties

CAS No.

86601-84-5

Molecular Formula

C40H78O2

Molecular Weight

591.0 g/mol

IUPAC Name

octadecyl (Z)-docos-13-enoate

InChI

InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3/b19-17-

InChI Key

ZFCUBQOYWAZKNO-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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